1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea
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Overview
Description
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both isoindolinone and pyrrolidinone moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea typically involves multi-step organic reactions. One common approach might include:
Formation of Isoindolinone Moiety: Starting from phthalic anhydride, the isoindolinone ring can be formed through a cyclization reaction.
Introduction of Carbamothioyl Group: The carbamothioyl group can be introduced via a reaction with thiourea under acidic or basic conditions.
Formation of Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized from succinic anhydride through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the isoindolinone and pyrrolidinone moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea: can be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of isoindolinone and pyrrolidinone moieties might offer unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c20-9(6-19-10(21)4-5-11(19)22)17-15(25)16-8-3-1-2-7-12(8)14(24)18-13(7)23/h1-3H,4-6H2,(H,18,23,24)(H2,16,17,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJXGCHNZDJUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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